Methyl 1-propenyl disulfide is predominantly found in garlic (Allium sativum) and onions (Allium cepa), where it is formed during the enzymatic breakdown of alliin, a sulfur-containing amino acid. The compound can also be synthesized in laboratory settings for research purposes.
Methyl 1-propenyl disulfide can be synthesized through various methods:
The synthesis requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are often employed to confirm the identity of the synthesized compound.
Methyl 1-propenyl disulfide features a propene group attached to a disulfide linkage. Its structural formula can be represented as follows:
Methyl 1-propenyl disulfide participates in several chemical reactions due to its reactive sulfur groups:
The reactivity of this compound is largely attributed to the electrophilic nature of the sulfur atoms, which can interact with various nucleophiles, making it a versatile building block in organic synthesis.
The biological activity of methyl 1-propenyl disulfide is closely linked to its ability to modulate cellular signaling pathways. It has been shown to exhibit antioxidant properties and may influence inflammatory responses.
Research indicates that this compound can induce apoptosis in cancer cells and has potential antimicrobial effects. The exact mechanisms involve the modulation of reactive oxygen species and interference with cell signaling pathways.
Methyl 1-propenyl disulfide has several applications in scientific research and industry:
Methyl 1-propenyl disulfide (CAS 5905-47-5) is a characteristic organosulfur compound abundantly present in essential oils of Allium species. Analytical studies using GC-MS have quantified its distribution across multiple plants: Garlic (Allium sativum) bulbs contain trace amounts (<0.5%), while onions (Allium cepa) exhibit higher concentrations (7.26%), and leeks (Allium porrum) contain approximately 3.75% [4]. Chinese chive (Allium tuberosum) essential oil also contains significant quantities, though precise percentages require further validation [4] [5]. This compound forms biosynthetically through enzymatic hydrolysis of S-1-propenyl cysteine sulfoxide precursors when plant tissues are damaged, initiating the alliinase-catalyzed pathway characteristic of Alliaceae flavor development [4] [6].
Ecologically, methyl 1-propenyl disulfide functions as a chemical defense agent. Its antimicrobial properties inhibit soil pathogens and herbivores, while its volatility facilitates indirect plant communication. Within sulfur metabolic networks, it participates in dynamic interconversion pathways with compounds like dipropyl disulfide and methyl propyl trisulfide [4]. This chemical lability enables Allium species to maintain flexible defense responses against environmental stressors.
Table 1: Occurrence of Methyl 1-Propenyl Disulfide in Alliaceae Essential Oils
Plant Species | Common Name | Concentration (%) | Reference |
---|---|---|---|
Allium cepa | Onion | 7.26 | [4] |
Allium porrum | Leek | 3.75 | [4] |
Allium sativum | Garlic | Trace (<0.5) | [4] |
Allium tuberosum | Chinese chive | Detected (no %) | [5] |
The identification and characterization of methyl 1-propenyl disulfide reflect key advancements in flavor chemistry. Initial recognition emerged from mid-20th century investigations into Alliaceae volatiles, where it was distinguished from structurally similar compounds like diallyl disulfide (garlic-derived) and dipropyl disulfide (onion-derived) [4] [6]. The Flavor and Extract Manufacturers Association (FEMA) granted it GRAS status (FEMA 3576) following systematic safety evaluations, while the Joint FAO/WHO Expert Committee on Food Additives (JECFA) assigned it the identifier JECFA 569 [2] [3].
Regulatory recognition evolved alongside analytical capabilities. The European Food Safety Authority (EFSA) included it in Flavouring Group Evaluation 08 (FGE.08Rev4), addressing aliphatic sulfides, while the FDA historically listed it under EAFUS (Everything Added to Food in the United States) [2]. However, regulatory shifts have occurred; the FDA no longer includes it among seven approved synthetic flavoring substances, reflecting ongoing reevaluations of sulfur compounds [2]. Research focus persists due to its irreplaceable role in authentic Alliaceae flavor profiles.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: